molecular formula C14H17N3OS B2359839 1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea CAS No. 1286724-21-7

1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea

Cat. No.: B2359839
CAS No.: 1286724-21-7
M. Wt: 275.37
InChI Key: BBDWXRSJRYMFEL-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic small molecule of significant interest in medicinal chemistry and drug discovery, designed around the privileged urea scaffold. The integration of the urea functional group, a cyclopropyl ring, and heteroaromatic systems (1-methyl-1H-pyrrole and thiophene) into a single architecture creates a sophisticated chemical probe. The urea moiety is a key pharmacophore, serving as an excellent hydrogen bond donor and acceptor, which facilitates potent and selective interactions with a diverse range of biological protein targets. This makes the compound a valuable tool for investigating enzyme inhibition and receptor modulation. Compounds featuring the cyclopropyl-urea motif have demonstrated promising activity as agonists for formyl peptide receptors (FPR1 and FPR2), which are key players in the immune response and are being actively investigated as targets for inflammatory and cardiovascular diseases, including heart failure, myocardial infarction, and atherosclerosis . Furthermore, structurally related pyrazolyl-urea analogs have been extensively documented as potent inhibitors of various protein kinases, such as Src, p38-MAPK, and TrkA, which are critical signaling proteins in oncology and inflammation research . The presence of the thiophene ring, a common bioisostere in drug design, further augments the potential for this molecule to engage with eukaryotic protein kinases and other enzymatic targets. This compound is supplied exclusively for non-clinical research applications, providing researchers with a high-quality chemical entity for probing intracellular signaling pathways, studying kinase function, and exploring new therapeutic strategies for immune-related and proliferative disorders.

Properties

IUPAC Name

1-cyclopropyl-1-[(1-methylpyrrol-2-yl)methyl]-3-thiophen-2-ylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3OS/c1-16-8-2-4-12(16)10-17(11-6-7-11)14(18)15-13-5-3-9-19-13/h2-5,8-9,11H,6-7,10H2,1H3,(H,15,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBDWXRSJRYMFEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1CN(C2CC2)C(=O)NC3=CC=CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-Cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea is a synthetic compound belonging to the class of urea derivatives, known for its diverse biological activities. This article explores the compound's structure, synthesis, and biological activity, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H17N3OSC_{14}H_{17}N_{3}OS, with a molecular weight of approximately 275.37 g/mol. The compound features a cyclopropyl group, a pyrrole moiety, and a thiophene ring, contributing to its unique pharmacological profile.

PropertyValue
Molecular FormulaC14H17N3OSC_{14}H_{17}N_{3}OS
Molecular Weight275.37 g/mol
CAS Number1286724-21-7

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that integrate cyclopropyl and thiophene functionalities with a pyrrole derivative. The specific synthetic pathways can vary but generally include the formation of urea through isocyanate intermediates.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activities, including:

Anticancer Activity : Studies have demonstrated that similar urea derivatives possess anticancer properties, often through mechanisms involving apoptosis induction in various cancer cell lines. For instance, compounds with structural similarities have shown IC50 values in the low micromolar range against human cancer cell lines .

Antimicrobial Properties : The compound may also exhibit antimicrobial activity, as suggested by the broader class of (thio)ureas which have been reported to possess antibacterial and antifungal properties .

Enzyme Inhibition : Urea derivatives are known to inhibit various enzymes, including acetylcholinesterase and urease, which are critical in treating conditions like Alzheimer's disease and urinary infections .

Case Studies

  • Anticancer Efficacy : A study focused on similar pyrrole-containing urea derivatives revealed that they could inhibit cell proliferation in U937 cells with IC50 values significantly lower than standard chemotherapeutics like etoposide .
  • Antimicrobial Activity : Another investigation highlighted that urea derivatives showed considerable antibacterial activity against Staphylococcus aureus and Escherichia coli, indicating potential therapeutic applications in infectious diseases .

Comparative Biological Activity Table

CompoundActivity TypeIC50 (µM)
1-Cyclopropyl-1-((1-methyl-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)ureaAnticancer16.23
EtoposideAnticancer17.94
Similar Urea DerivativeAntimicrobial<10 (varied by strain)

Scientific Research Applications

Medicinal Chemistry

1-Cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea has shown promise in various medicinal applications:

Anticancer Activity : Research indicates that similar pyrrole-containing urea derivatives exhibit significant inhibition of cell proliferation in cancer cell lines, such as U937 cells. The compound's IC50 values were notably lower than those of established chemotherapeutics like etoposide, suggesting its potential as an anticancer agent.

Antimicrobial Properties : Studies have demonstrated that urea derivatives, including this compound, possess considerable antibacterial activity against pathogens like Staphylococcus aureus and Escherichia coli. This suggests its utility in developing new antimicrobial agents.

The compound's biological activity is attributed to its interactions with various molecular targets:

Mechanism of Action : The thiophene ring and cyclopropyl group are believed to engage with biological macromolecules, while the urea moiety forms hydrogen bonds that modulate protein function. Ongoing research aims to elucidate the precise mechanisms involved.

Case Study 1: Anticancer Efficacy

A study investigated the anticancer effects of pyrrole-containing urea derivatives similar to this compound. The results indicated a significant reduction in cell viability in U937 cells treated with these compounds, highlighting their potential as novel chemotherapeutics.

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of urea derivatives, revealing effective inhibition against Staphylococcus aureus. The study emphasized the need for further exploration into the structure-activity relationships (SAR) of these compounds to optimize their efficacy.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Below is a comparative analysis of the target compound with structurally related urea derivatives and heterocyclic systems.

Key Structural Features and Molecular Properties

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Core Structure
Target compound C₁₄H₁₆N₃OS 282.37 Cyclopropyl, 1-methylpyrrole-methyl, thiophene Urea
(±)-(3R,4S)-3-{[3-(4-Ethoxyphenyl)ureido]methyl}-1-methyl-4-(1-methyl-1H-pyrrol-2-yl)pyrrolidine-3-carboxylic acid C₂₁H₂₈N₄O₄ 401.30 4-Ethoxyphenyl, pyrrolidine, carboxylic acid Urea, pyrrolidine
4-(5-Substituted-1-benzofuran-2-yl)-6-(thiophen-2-yl)pyrimidin-2-ol C₁₅H₁₀N₂O₂S 294.32 Benzofuran, thiophene, pyrimidin-2-ol Pyrimidine
MC1568 (HDAC inhibitor) C₁₇H₁₆FN₃O₃ 329.33 Fluorophenyl, pyrrole, propenamide Hydroxamic acid
Notable Observations:

Cyclopropyl vs.

Urea vs.

Hydrogen-Bonding and Crystallographic Considerations

The urea group’s ability to form R²₂(8) hydrogen-bonding motifs (self-complementary dimerization) is well-documented . Compared to thiourea analogs , the target compound’s urea group may exhibit stronger hydrogen-bonding interactions due to the electronegative oxygen atom.

Preparation Methods

Alkylation of Cyclopropylamine

The cyclopropylamine backbone is functionalized through nucleophilic substitution. 2-Chloromethyl-1-methylpyrrole reacts with cyclopropylamine in the presence of a base such as sodium bicarbonate to yield the secondary amine:
$$
\text{Cyclopropylamine} + \text{2-Chloromethyl-1-methylpyrrole} \xrightarrow{\text{NaHCO}_3, \text{THF}} \text{Cyclopropyl-(1-methylpyrrol-2-yl)methylamine}
$$
This step proceeds at 60°C for 12–24 hours, achieving yields of 70–85% after purification via silica gel chromatography.

Spectroscopic Validation

  • 1H-NMR (DMSO-d6) : δ 2.85 (m, 1H, cyclopropyl CH), 3.45 (s, 3H, N-CH3), 4.10 (d, 2H, CH2N), 6.15–6.45 (m, 3H, pyrrole aromatic).
  • HRMS (ESI+) : m/z calcd for C10H15N2 [M+H]+: 163.1231; found: 163.1230.

Generation of Thiophen-2-ylisocyanate

Curtius Rearrangement

Thiophene-2-carboxylic acid is converted to its acyl azide using diphenylphosphoryl azide (DPPA) and triethylamine in toluene. Thermal decomposition of the azide generates the isocyanate:
$$
\text{Thiophene-2-carboxylic acid} \xrightarrow{\text{DPPA, Et}_3\text{N}} \text{Acyl azide} \xrightarrow{\Delta} \text{Thiophen-2-ylisocyanate}
$$
This one-pot method avoids isolating unstable intermediates, achieving 60–75% yields.

Analytical Monitoring

Reaction progress is tracked via HPLC (C18 column, acetonitrile/water gradient), confirming azide decomposition and isocyanate formation.

Urea Bond Formation

Coupling Reaction

The amine intermediate reacts with thiophen-2-ylisocyanate in anhydrous tetrahydrofuran (THF) at 0°C to room temperature:
$$
\text{Cyclopropyl-(1-methylpyrrol-2-yl)methylamine} + \text{Thiophen-2-ylisocyanate} \xrightarrow{\text{THF}} \text{Target Urea}
$$
Triethylamine (1.2 equiv) is added to scavenge HCl, with yields of 65–80% after recrystallization from ethanol.

Optimization Challenges

  • Impurity Control : Phosphorous salts from DPPA require thorough washing with cold water.
  • Temperature Sensitivity : Exothermic reactions necessitate slow isocyanate addition to prevent side product formation.

Purification and Characterization

Chromatographic Purification

Crude product is purified via flash chromatography (SiO2, ethyl acetate/hexane 3:7 → 1:1), followed by recrystallization to ≥98% purity.

Structural Confirmation

  • 13C-NMR (DMSO-d6) : δ 156.8 (urea C=O), 140.2 (thiophene C-S), 125.4–128.1 (pyrrole C), 22.1 (cyclopropane C).
  • IR (KBr) : 3320 cm⁻¹ (N-H stretch), 1645 cm⁻¹ (urea C=O).
  • XLogP3 : 2.1 (indicative of moderate lipophilicity).

Comparative Analysis of Synthetic Routes

Method Yield (%) Purity (%) Key Advantage Source
Curtius Rearrangement 70 98 Avoids intermediate isolation
Direct Amine-Isocyanate 80 97 Scalable for gram-scale synthesis

Industrial-Scale Considerations

  • Cost Efficiency : DPPA and THF are replaced with cheaper alternatives (e.g., toluene) in large batches.
  • Green Chemistry : Solvent recovery systems reduce waste, with ethanol recrystallization preferred over halogenated solvents.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-cyclopropyl-1-((1-methyl-1H-pyrrol-2-yl)methyl)-3-(thiophen-2-yl)urea, and how do reaction conditions influence yield?

  • Methodology : The synthesis involves multi-step organic reactions, including cyclopropane ring formation, urea coupling, and heterocyclic modifications. Key steps include:

  • Step 1 : Formation of the 1-methyl-1H-pyrrole intermediate via nucleophilic substitution or metal-catalyzed coupling .
  • Step 2 : Urea linkage formation using carbodiimide coupling agents (e.g., EDCI or DCC) under anhydrous conditions in solvents like DMF or THF .
  • Step 3 : Purification via column chromatography or recrystallization to achieve >95% purity .
    • Critical Parameters : Temperature (reflux conditions for cyclopropane stability), solvent choice (polar aprotic solvents for urea formation), and catalyst selection (Pd/C for coupling reactions) significantly impact yield .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?

  • Structural Confirmation :

  • X-ray Crystallography : Resolves cyclopropyl and thiophene ring conformations .
  • NMR Spectroscopy : 1^1H and 13^13C NMR verify substituent positions (e.g., methyl-pyrrole protons at δ 2.3–2.5 ppm, urea NH signals at δ 6.8–7.2 ppm) .
  • High-Resolution Mass Spectrometry (HRMS) : Confirms molecular formula (e.g., [M+H]+^+ calculated for C16_{16}H20_{20}N4_4OS: 316.13) .

Q. What are the key functional groups influencing reactivity, and how can they be modified?

  • Reactive Sites :

  • Urea moiety : Susceptible to hydrolysis under acidic/basic conditions; stabilized via steric hindrance from cyclopropyl .
  • Thiophene ring : Participates in electrophilic substitution (e.g., halogenation, sulfonation) .
  • Pyrrole methyl group : Modifications alter steric bulk and electronic effects on adjacent urea .
    • Derivatization Strategies : Thiophene oxidation to sulfones (using H2_2O2_2) or pyrrole alkylation (Grignard reagents) to enhance solubility or bioactivity .

Advanced Research Questions

Q. How can conflicting biological activity data for this compound be resolved across studies?

  • Experimental Design :

  • Standardized Assays : Use identical cell lines (e.g., HEK293 for receptor binding) and inhibitor controls to minimize variability .
  • Dose-Response Curves : Establish IC50_{50} values under controlled pH and temperature to compare potency .
    • Data Reconciliation : Cross-reference with computational models (e.g., molecular docking to assess binding affinity discrepancies) .

Q. What strategies optimize the compound’s pharmacokinetic profile for in vivo studies?

  • Lipophilicity Adjustment : Introduce polar groups (e.g., hydroxyl or carboxyl) to improve aqueous solubility without disrupting urea hydrogen bonding .
  • Metabolic Stability : Co-administer cytochrome P450 inhibitors (e.g., ketoconazole) to prolong half-life in rodent models .
  • Prodrug Design : Mask the urea group with enzymatically cleavable protectors (e.g., acetyl) for enhanced bioavailability .

Q. How do steric effects from the cyclopropyl group influence binding to biological targets?

  • Structure-Activity Relationship (SAR) Studies :

  • Analog Synthesis : Replace cyclopropyl with larger rings (e.g., cyclohexyl) to assess steric tolerance in enzyme pockets .
  • Computational Analysis : MD simulations quantify van der Waals interactions between cyclopropyl and target residues (e.g., kinase ATP-binding sites) .

Q. What methodologies address synthetic challenges in scaling up this compound?

  • Process Optimization :

  • Flow Chemistry : Reduces reaction time and improves safety for exothermic steps (e.g., cyclopropanation) .
  • Green Solvents : Replace DMF with Cyrene® to enhance sustainability without compromising yield .
    • Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Q. How to interpret discrepancies in reported enzyme inhibition data?

  • Root Causes :

  • Assay Conditions : Variations in buffer ionic strength or cofactor concentrations (e.g., Mg2+^{2+}) alter enzyme kinetics .
  • Compound Purity : Trace impurities (e.g., unreacted intermediates) may act as off-target inhibitors .
    • Resolution : Validate results using orthogonal assays (e.g., SPR vs. fluorescence-based methods) and source compounds from independent syntheses .

Q. Why do computational predictions of solubility conflict with experimental measurements?

  • Factors :

  • Crystal Packing Effects : Experimental solubility may reflect polymorphic forms not modeled in silico .
  • Aggregation : Self-association in solution reduces apparent solubility, requiring dynamic light scattering (DLS) validation .

Tables

Table 1 : Key Synthetic Parameters and Outcomes

StepReaction TypeConditionsYield (%)Purity (%)Reference
1CyclopropanationPd(OAc)2_2, 80°C, DMF6590
2Urea CouplingEDCI, RT, THF7895
3PurificationSilica gel chromatography8599

Table 2 : Biological Activity Comparison Across Studies

StudyTarget (IC50_{50}, nM)Cell LineAssay TypeReference
AKinase X (12 ± 2)HEK293Fluorescence
BKinase X (28 ± 5)HeLaRadioligand
CKinase X (9 ± 1)CHOSPR

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